molecular formula C15H15ClN2O B2985231 N'-benzyl-2-chloro-N'-phenylacetohydrazide CAS No. 854357-31-6

N'-benzyl-2-chloro-N'-phenylacetohydrazide

Cat. No. B2985231
M. Wt: 274.75
InChI Key: PAYXMJQZBOZSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-benzyl-2-chloro-N’-phenylacetohydrazide” is a chemical compound with the molecular formula C15H15ClN2O . It is also known as N-Benzyl-2-chloro-N-phenylacetamide . The average mass of this compound is 259.731 Da and the monoisotopic mass is 259.076385 Da .


Molecular Structure Analysis

The molecular structure of “N’-benzyl-2-chloro-N’-phenylacetohydrazide” consists of a benzyl group (C6H5CH2), a phenyl group (C6H5), a chloro group (Cl), and an acetohydrazide group (CH2CONHNH2) . The presence of these groups gives the compound its unique chemical properties.


Physical And Chemical Properties Analysis

“N’-benzyl-2-chloro-N’-phenylacetohydrazide” is a solid at room temperature . Its melting point is between 85-90° C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

  • Enzymatic Interactions

    N'-benzyl-2-chloro-N'-phenylacetohydrazide and similar aromatic hydrazides show distinct interactions with enzymes like bovine serum amine oxidase (BSAO). These compounds bind covalently to BSAO, affecting the enzyme's activity and altering its optical properties. The binding mechanism and the effects vary based on the molecular structure of the hydrazides, indicating a specificity in enzyme-hydrazide interactions (Morpurgo et al., 1992).

  • Molecular Structure Analysis

    The molecular and electronic structure of derivatives of N'-benzyl-2-chloro-N'-phenylacetohydrazide has been extensively studied using various spectroscopic methods and theoretical calculations. These studies provide valuable insights into the conformation, vibrational frequencies, molecular electrostatic potential, and other physical and chemical properties of the molecule. Such detailed characterizations are fundamental in understanding the reactivity and potential applications of these compounds (Demir et al., 2012; Inkaya et al., 2012).

  • Synthesis and Applications in Drug Development:

    • Antibacterial and Enzyme Inhibitory Properties: Derivatives of N'-benzyl-2-chloro-N'-phenylacetohydrazide have been synthesized and tested for antibacterial activity and enzyme inhibition properties. Some derivatives have shown promising results, indicating their potential in drug development, especially as antibacterial agents and enzyme inhibitors (Siddiqui et al., 2017).
    • Anti-inflammatory Properties: Certain derivatives have been synthesized and evaluated for their anti-inflammatory activities. Studies show that these compounds can significantly inhibit inflammation, making them potential candidates for anti-inflammatory drugs (Verma et al., 1984).
  • Neuroprotective Potential

    Schiff bases derived from N'-benzyl-2-chloro-N'-phenylacetohydrazide have been studied for their applicability in treating neurodegenerative disorders like Alzheimer's disease. Bioinformatic and pathology studies suggest these compounds have drug-like features and could potentially serve as neuropsychiatric drugs (Avram et al., 2021).

properties

IUPAC Name

N'-benzyl-2-chloro-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-11-15(19)17-18(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXMJQZBOZSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-2-chloro-N'-phenylacetohydrazide

Citations

For This Compound
1
Citations
A Garcia-Rubia, F Lasala, T Ginex… - Journal of Medicinal …, 2023 - ACS Publications
… :5 to 80:20) to give N′-benzyl-2-chloro-N′-phenylacetohydrazide or N′-benzyl-3-chloro-… chloride (0.3 mmol), N′-benzyl-2-chloro-N′-phenylacetohydrazide or N′-benzyl-3-chloro-…
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.